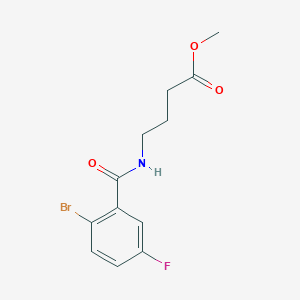

Methyl 4-(2-bromo-5-fluorobenzamido)butanoate

Description

Methyl 4-(2-bromo-5-fluorobenzamido)butanoate is an organic compound with the molecular formula C12H13BrFNO3 It is a derivative of butanoic acid and contains both bromine and fluorine atoms, making it a halogenated compound

Properties

Molecular Formula |

C12H13BrFNO3 |

|---|---|

Molecular Weight |

318.14 g/mol |

IUPAC Name |

methyl 4-[(2-bromo-5-fluorobenzoyl)amino]butanoate |

InChI |

InChI=1S/C12H13BrFNO3/c1-18-11(16)3-2-6-15-12(17)9-7-8(14)4-5-10(9)13/h4-5,7H,2-3,6H2,1H3,(H,15,17) |

InChI Key |

BCKASYWXEOYKNG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCNC(=O)C1=C(C=CC(=C1)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-bromo-5-fluorobenzamido)butanoate typically involves the reaction of 2-bromo-5-fluorobenzoic acid with butanoic acid derivatives under specific conditions. One common method involves the esterification of 2-bromo-5-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid to form methyl 2-bromo-5-fluorobenzoate. This intermediate is then reacted with butanoic acid derivatives to form the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and amidation reactions. The process requires precise control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-bromo-5-fluorobenzamido)butanoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Reduction Reactions: The compound can be reduced to form different derivatives.

Oxidation Reactions: Oxidation can lead to the formation of new functional groups on the aromatic ring.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.

Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while reduction reactions can produce dehalogenated compounds .

Scientific Research Applications

Methyl 4-(2-bromo-5-fluorobenzamido)butanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(2-bromo-5-fluorobenzamido)butanoate involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence its reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-bromo-5-fluorobenzoate

- Methyl 4-bromo-2-fluorobenzoate

- Methyl 4-bromo-5-fluoro-2-nitrobenzoate

Uniqueness

Methyl 4-(2-bromo-5-fluorobenzamido)butanoate is unique due to its specific substitution pattern on the benzene ring and the presence of both bromine and fluorine atoms. This combination of functional groups imparts distinct chemical properties and reactivity compared to other similar compounds .

Biological Activity

Methyl 4-(2-bromo-5-fluorobenzamido)butanoate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Methyl 4-(2-bromo-5-fluorobenzamido)butanoate can be described by its molecular formula and structure. The presence of bromine and fluorine atoms in the benzamide moiety significantly influences its biological properties. The compound's structure can be represented as follows:

- Molecular Formula : CHBrFNO

- Molecular Weight : 303.13 g/mol

The biological activity of methyl 4-(2-bromo-5-fluorobenzamido)butanoate is primarily attributed to its interaction with specific biological targets, including:

- G Protein-Coupled Receptors (GPCRs) : The compound may act as an antagonist or agonist at various GPCRs, influencing signaling pathways related to cardiovascular and metabolic functions .

- Enzyme Inhibition : It has been reported to inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like obesity or diabetes .

Pharmacological Effects

Research indicates that methyl 4-(2-bromo-5-fluorobenzamido)butanoate exhibits several pharmacological activities:

- Anti-inflammatory Effects : Studies have shown that compounds with similar structures can reduce inflammation by modulating cytokine production and immune cell activation.

- Anticancer Properties : Preliminary data suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways related to cell death .

Case Studies and Research Findings

Several studies have investigated the biological activity of methyl 4-(2-bromo-5-fluorobenzamido)butanoate and similar compounds:

- Study on GPCR Modulation : A study demonstrated that derivatives of this compound could selectively modulate GPCR activity, leading to alterations in intracellular cAMP levels, which are crucial for various physiological responses .

- In Vivo Efficacy : In animal models, the administration of methyl 4-(2-bromo-5-fluorobenzamido)butanoate resulted in significant reductions in tumor growth rates compared to control groups, suggesting potential as an anticancer agent .

- Safety Profile : Toxicological assessments indicated a favorable safety profile at therapeutic doses, with minimal adverse effects observed during preclinical trials .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.